molecular formula C9H9NO B1376452 3-Ethyl-4-hydroxybenzonitrile CAS No. 4997-55-1

3-Ethyl-4-hydroxybenzonitrile

Cat. No. B1376452
Key on ui cas rn: 4997-55-1
M. Wt: 147.17 g/mol
InChI Key: WOGUHLJHWBRZST-UHFFFAOYSA-N
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Patent
US08722695B2

Procedure details

3-ethyl-4-[(phenylmethyl)oxy]benzonitrile (Intermediate 112, 334 mg) was dissolved in 15 mL of EtOAc/EtOH (2/1) and 10% mol Pd/C (0.1 equiv) was added to the solution. The resulting mixture was stirred overnight at room temperature under hydrogen gas atmosphere. The reaction mixture was filtered under argon and the solvent was removed. The residue obtained was purified by chromatography on silica gel (Companion system, 40 g Si cartridge) using as eluent a gradient cyclohexane/ethyl acetate from 100:0 to 80:20. Evaporation afforded the title compound (148 mg) as a white solid.
Name
3-ethyl-4-[(phenylmethyl)oxy]benzonitrile
Quantity
334 mg
Type
reactant
Reaction Step One
Name
Intermediate 112
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11]CC1C=CC=CC=1)[C:6]#[N:7])[CH3:2]>CCOC(C)=O.CCO.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
3-ethyl-4-[(phenylmethyl)oxy]benzonitrile
Quantity
334 mg
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=CC1OCC1=CC=CC=C1
Name
Intermediate 112
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C#N)C=CC1OCC1=CC=CC=C1
Name
EtOAc EtOH
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C.CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature under hydrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered under argon
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (Companion system, 40 g Si cartridge)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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